molecular formula C10H20O B12695679 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane CAS No. 81786-70-1

2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane

Cat. No.: B12695679
CAS No.: 81786-70-1
M. Wt: 156.26 g/mol
InChI Key: UUWFHLAPSVVOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane is an organic compound with the molecular formula C10H20O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two methyl groups and a 1,2,2-trimethylpropyl group attached to the oxirane ring, making it a highly substituted and sterically hindered molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-dimethyl-2-(1,2,2-trimethylpropyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as titanium silicalite-1 (TS-1) may also be employed to improve the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane is unique due to its highly substituted structure, which imparts significant steric hindrance. This steric effect influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .

Properties

CAS No.

81786-70-1

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(3,3-dimethylbutan-2-yl)-2,3-dimethyloxirane

InChI

InChI=1S/C10H20O/c1-7(9(3,4)5)10(6)8(2)11-10/h7-8H,1-6H3

InChI Key

UUWFHLAPSVVOMV-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)(C)C(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.